Trans-1-benzyloxycarbonyl-4-trifluoromethylpyrrolidine-3-carboxylic acid
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Description
Trans-1-benzyloxycarbonyl-4-trifluoromethylpyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H14F3NO4 and its molecular weight is 317.264. The purity is usually 95%.
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Scientific Research Applications
Stereochemistry and Synthesis
The stereochemical studies and preparation methods of related heterocyclic compounds, such as 3,1-benzoxazines and pyrrolidine carboxylic acids, highlight the significance of cis- and trans-stereoisomers in chemical synthesis. The research explores the conformational study of partially saturated benzoxazines, benzoxazin-2-ones, and benzoxazine-2-thiones, demonstrating complex reaction pathways and stereoselective formations (Bernáth et al., 1985; Bunnage et al., 2004). These studies provide foundational knowledge for synthesizing similar compounds with specific stereochemical configurations.
Enantioselective Synthesis and Resolution
The asymmetric synthesis and resolution of stereoisomers of amino pyrrolidine and tetrahydrofuran carboxylic acids showcase advancements in achieving high diastereomeric and enantiomeric excesses in the synthesis of complex organic molecules. This research underscores the importance of stereochemistry in the biological activity and material properties of synthesized compounds (Wright et al., 2003).
Chemical Modifications and Functionalization
Investigations into the reactivity of specific chemical moieties within heterocyclic frameworks illustrate the versatility of these compounds in various chemical transformations. For example, studies on catalytic hydrogenation and nucleophilic substitution reactions offer insights into modifying pyrrolidine and related heterocyclic compounds to achieve desired functional groups and stereoselectivity (Gorpinchenko et al., 2009; Alonso et al., 1990).
Properties
IUPAC Name |
(3S,4S)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO4/c15-14(16,17)11-7-18(6-10(11)12(19)20)13(21)22-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,19,20)/t10-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJUIDGTBHLIJM-GHMZBOCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.